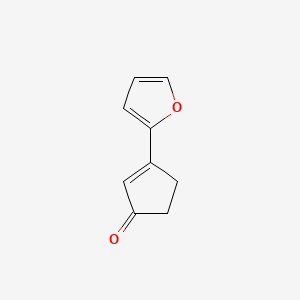
3-(Furan-2-yl)cyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-yl)cyclopent-2-en-1-one is an organic compound that features a cyclopentenone ring fused with a furan ring This compound is of interest due to its unique structure, which combines the reactivity of both the furan and cyclopentenone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 3-(Furan-2-yl)cyclopent-2-en-1-one involves the Aza-Piancatelli rearrangement. This method starts with furan-2-yl(phenyl)methanol, which is reacted with 2,4,6-trimethylaniline in the presence of dysprosium(III) trifluoromethanesulfonate as a catalyst. The reaction is carried out in acetonitrile at 80°C for several hours .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-(Furan-2-yl)cyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-yl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a dienophile in Diels-Alder reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various fine chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(Furan-2-yl)cyclopent-2-en-1-one involves its reactivity as an enone. The compound can participate in conjugate addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which makes the β-carbon more electrophilic .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentenone: Similar in structure but lacks the furan ring.
Furan-2-ylpropenone: Contains a furan ring but has a different carbonyl placement.
Cyclohexenone: A six-membered ring analog with similar reactivity.
Uniqueness
3-(Furan-2-yl)cyclopent-2-en-1-one is unique due to the combination of the furan and cyclopentenone rings, which imparts distinct reactivity and potential for diverse chemical transformations .
Eigenschaften
CAS-Nummer |
112448-96-1 |
|---|---|
Molekularformel |
C9H8O2 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
3-(furan-2-yl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C9H8O2/c10-8-4-3-7(6-8)9-2-1-5-11-9/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
NINLKAIAXJWUAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C=C1C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)
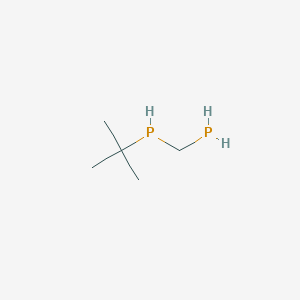
![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)
![1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14297114.png)
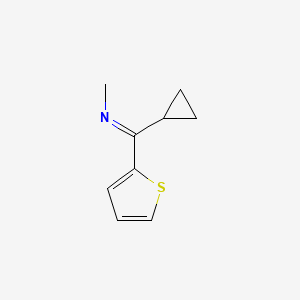
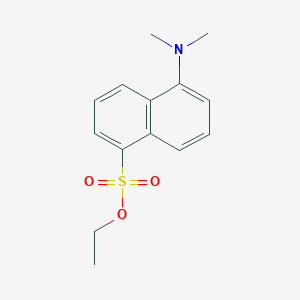
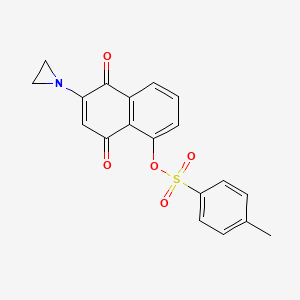
![Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate](/img/structure/B14297143.png)
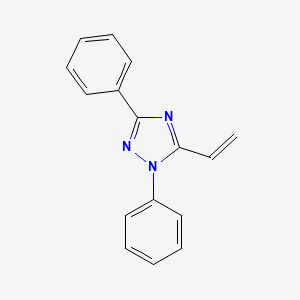
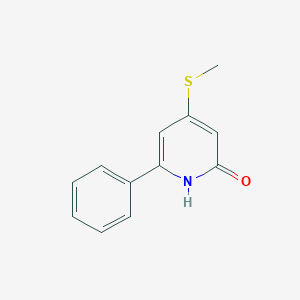
![4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile](/img/structure/B14297156.png)
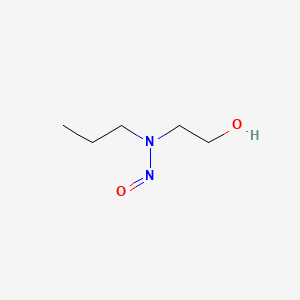
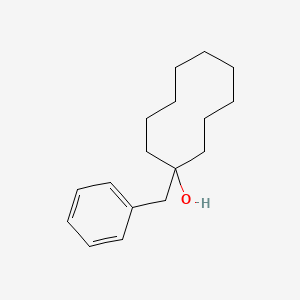
![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
